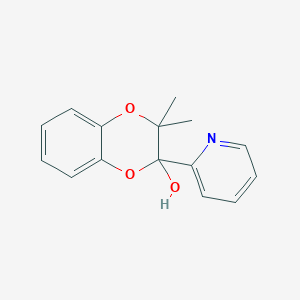
1,4-Benzodioxin-2-ol, 2,3-dihydro-3,3-dimethyl-2-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxin-2-ol, 2,3-dihydro-3,3-dimethyl-2-(2-pyridinyl)- is a complex organic compound that belongs to the class of benzodioxins This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-2-ol, 2,3-dihydro-3,3-dimethyl-2-(2-pyridinyl)- typically involves the reaction of 1,4-benzodioxane with appropriate reagents to introduce the pyridine and dimethyl groups. One common method involves the use of 1,4-benzodioxane-6-amine as a starting material, which is reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzodioxin-2-ol, 2,3-dihydro-3,3-dimethyl-2-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxins, which can have different functional groups attached to the benzodioxin ring.
Wissenschaftliche Forschungsanwendungen
1,4-Benzodioxin-2-ol, 2,3-dihydro-3,3-dimethyl-2-(2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Benzodioxin-2-ol, 2,3-dihydro-3,3-dimethyl-2-(2-pyridinyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxin: A simpler analog without the pyridine and dimethyl groups.
2,3-Dihydro-1,4-benzodioxin-6-ol: A related compound with a hydroxyl group on the benzodioxin ring.
1,4-Benzodioxin-2-methanol: Another analog with a methanol group attached to the benzodioxin ring.
Uniqueness
1,4-Benzodioxin-2-ol, 2,3-dihydro-3,3-dimethyl-2-(2-pyridinyl)- is unique due to its specific structural features, including the presence of both pyridine and dimethyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
137838-46-1 |
|---|---|
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
2,2-dimethyl-3-pyridin-2-yl-1,4-benzodioxin-3-ol |
InChI |
InChI=1S/C15H15NO3/c1-14(2)15(17,13-9-5-6-10-16-13)19-12-8-4-3-7-11(12)18-14/h3-10,17H,1-2H3 |
InChI-Schlüssel |
DHILTVHLZQMNLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC2=CC=CC=C2O1)(C3=CC=CC=N3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


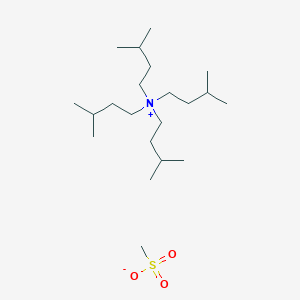
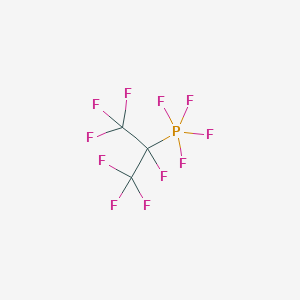
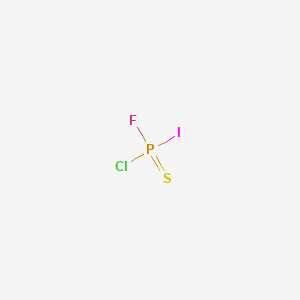
![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
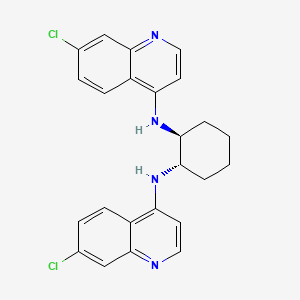
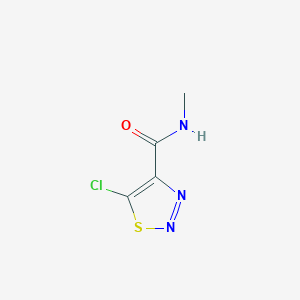

![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
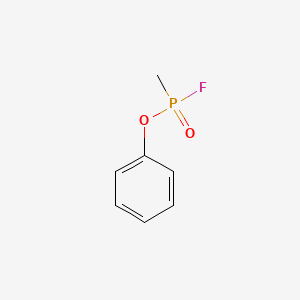


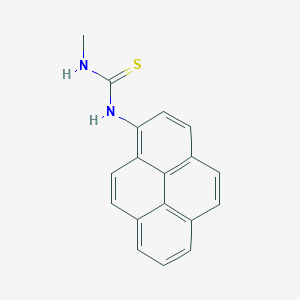
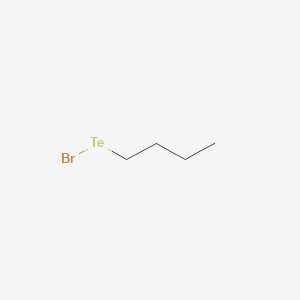
![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
